N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of hybrid heterocyclic molecules integrating a 1,3,4-thiadiazole core and a thieno[3,2-d]pyrimidin-4-one scaffold. The ethylsulfanyl group at position 5 of the thiadiazole ring and the 2-methoxyphenyl substituent on the thienopyrimidinone moiety are critical for its physicochemical and biological properties. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions involving thioacetamide linkages .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S4/c1-3-28-19-23-22-17(31-19)21-14(25)10-30-18-20-11-8-9-29-15(11)16(26)24(18)12-6-4-5-7-13(12)27-2/h4-7H,3,8-10H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFOFDOUFIECBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Common steps may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Synthesis of the thienopyrimidine core via condensation reactions.
- Coupling of the two moieties using appropriate linkers and reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Various substitution reactions could occur, especially on the aromatic rings or at the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds often exhibit notable antimicrobial properties. For instance, studies have indicated that similar thiadiazole derivatives can inhibit the growth of various bacterial strains. In vitro assays demonstrated that certain compounds within this class displayed significant antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Many thiadiazole derivatives function as enzyme inhibitors. For example, they may inhibit carbonic anhydrase or other key enzymes involved in metabolic pathways in pathogens or cancer cells . This inhibition can disrupt essential biological processes, leading to cell death or reduced viability.
Interaction with Biological Targets
The structural features of this compound allow it to bind effectively to target proteins. Studies suggest that the compound may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions .
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of thiadiazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Key Observations :
- Substituent Position and Bioactivity : The 2-methoxyphenyl group in the target compound may enhance binding affinity to aromatic pocket domains (e.g., in kinases) compared to the 4-nitrophenyl group in , which introduces electron-withdrawing effects but may reduce solubility .
- Scaffold Modifications: Replacing the thieno[3,2-d]pyrimidinone with a pyrimidoindole scaffold (as in ) increases molecular weight and alters cytotoxicity profiles, likely due to enhanced π-π stacking interactions.
Mechanistic and Computational Insights
- Systems Pharmacology: Park et al. (2023) demonstrated that compounds with similar scaffolds (e.g., thiadiazole-thienopyrimidine hybrids) share overlapping protein targets, such as tyrosine kinases and DNA topoisomerases, via large-scale molecular docking . The target compound’s methoxy group is predicted to form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR), similar to analogues in .
- Gene Expression Correlation: Only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit congruent gene expression profiles, suggesting that minor substituent changes (e.g., ethylsulfanyl vs. methylsulfanyl) may drastically alter downstream signaling .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The acetamide and sulfanyl groups provide hydrogen bond donors/acceptors, critical for target engagement, as seen in .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thiadiazole class. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of ethyl sulfanyl thiadiazole derivatives with various heterocyclic compounds. The synthetic pathway typically involves acylation and coupling reactions that yield the desired product with high purity.
Biological Activity Overview
The biological activities of this compound include:
-
Antimicrobial Properties
- The compound has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. In particular, it has shown effectiveness against Gram-positive and Gram-negative bacteria.
- A study indicated that derivatives of thiadiazoles exhibit notable activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL compared to standard drugs like rifampicin .
-
Anticancer Activity
- Research has shown that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects .
- The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Receptor Binding: The structural components such as the thiadiazole ring and acetamide moiety facilitate binding to specific receptors or proteins involved in disease processes.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Antitubercular Activity:
- Cytotoxicity Against Cancer Cells:
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
